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Compound of Interest

Compound Name: PTP inhibitor V dihydrate

CAS No.: 2649087-82-9

Cat. No.: B6172586

Get Quote

Application Note & Protocol: PTP Inhibitor V (PHPS1) Dihydrate

Part 1: Introduction & Mechanistic Grounding
PTP Inhibitor V, chemically known as PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1), is a

potent, cell-permeable, and selective inhibitor of SHP-2 (Src homology-2 domain-containing

protein tyrosine phosphatase-2, encoded by PTPN11).

Unlike broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate), PTP Inhibitor V

displays significant selectivity for SHP-2 (

) over its close homolog SHP-1 (

) and PTP1B (

). This specificity makes it a critical tool for dissecting the roles of SHP-2 in growth factor
signaling (EGF, PDGF, HGF), oncogenesis (Noonan syndrome, leukemias), and immune
checkpoint regulation (PD-1 pathway).

Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b6172586#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6172586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SHP-2 acts as a positive regulator of the RAS/MAPK pathway. Upon receptor tyrosine kinase

(RTK) activation, SHP-2 is recruited to the membrane, where it dephosphorylates specific

binding sites (like those on Gab1), preventing the recruitment of RAS-GAP (a negative

regulator). This sustains RAS activation. PTP Inhibitor V binds the catalytic cleft of SHP-2,

blocking this dephosphorylation event and thereby dampening downstream ERK1/2 signaling.
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Figure 1: Mechanism of SHP-2 regulation and interception by PTP Inhibitor V. By blocking

SHP-2, the inhibitor prevents the sustained activation of the RAS-ERK pathway.

Part 2: Technical Specifications & Preparation
Critical Note on Identity: Ensure your vial corresponds to CAS 314291-83-3. Commercial

nomenclature varies; do not confuse with "PTP Inhibitor IV" (a bis-sulfonamide).

Physicochemical Properties
Property Specification

Chemical Name
Phenylhydrazonopyrazolone sulfonate 1

(PHPS1)

CAS Number 314291-83-3

Molecular Formula (Dihydrate form)

Molecular Weight
501.49 g/mol (Dihydrate) (465.46 g/mol

Anhydrous)

Solubility
DMSO (>25 mg/mL); Ethanol (Low); Water

(Insoluble)

Appearance Orange to Red/Brown Solid

Storage
-20°C (Desiccated).[1] Solutions stable at -20°C

for <1 month.

Reconstitution Protocol (Stock Solution)
The dihydrate form contains water molecules in the crystal lattice, which must be accounted for

to achieve accurate molarity.

Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

Target Concentration: Prepare a 10 mM or 25 mM stock.

Calculation:
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Example: To make 1 mL of 10 mM stock, weigh 5.02 mg of PTP Inhibitor V Dihydrate and
dissolve in 1 mL DMSO.

Dissolution: Vortex vigorously. If crystals persist, warm to 37°C for 2-3 minutes.

Aliquoting: Aliquot into light-protective (amber) tubes to avoid freeze-thaw cycles. Store at

-20°C.

Part 3: Experimental Protocols
Protocol A: In Vitro Phosphatase Activity Assay
Purpose: To verify inhibitory potency against recombinant SHP-2 or SHP-1 enzyme.[2]

Reagents:

Recombinant SHP-2 (catalytic domain).

Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for fluorescence or pNPP

for colorimetric.

Assay Buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2 mM EDTA, 5 mM DTT, 0.01% Brij-35.

Note: DTT is essential for PTP activity but must be fresh to avoid oxidizing the inhibitor.

Workflow:

Enzyme Prep: Dilute SHP-2 to 1-5 nM in Assay Buffer.

Inhibitor Dilution: Prepare a serial dilution of PTP Inhibitor V in Assay Buffer (0.1 µM to 100

µM). Keep DMSO constant (e.g., 1%).

Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes at Room Temperature (RT). This

allows the inhibitor to equilibrate with the active site.

Reaction Start: Add DiFMUP substrate (Final conc:

of enzyme, typically 10-50 µM).

Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 minutes.
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Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.

Protocol B: Cellular Inhibition Assay (Western Blot)
Purpose: To assess inhibition of SHP-2 dependent MAPK signaling in cells (e.g., MDCK,

Jurkat, or KYSE-520).

Experimental Logic: SHP-2 is required for full ERK activation following growth factor

stimulation. Effective inhibition by PTP Inhibitor V should result in decreased p-ERK1/2 levels

relative to the vehicle control upon stimulation.

Step-by-Step Workflow:

Seeding: Plate cells (e.g., MDCK epithelial cells) in 6-well plates. Grow to 70-80%

confluence.

Starvation (Critical): Wash 2x with PBS. Incubate in Serum-Free Media for 16-24 hours.

Why? This reduces basal ERK phosphorylation to zero, synchronizing the cells for

stimulation.

Inhibitor Treatment:

Replace media with fresh Serum-Free Media containing PTP Inhibitor V (10 - 50 µM).

Vehicle Control: Media + DMSO (match the % volume, e.g., 0.1%).

Incubation: 2 to 3 hours at 37°C.

Stimulation:

Add Growth Factor directly to the well (e.g., HGF 50 ng/mL or EGF 100 ng/mL).

Incubate for 10 - 30 minutes (Peak p-ERK time).

Lysis:

Place plate on ice. Aspirate media.
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Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (to freeze phosphatase

state).

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Analysis: Perform Western Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.
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Figure 2: Cellular assay workflow. Pre-incubation is critical for cell permeability.

Part 4: Troubleshooting & Validation
(Trustworthiness)

Issue Probable Cause Corrective Action

Precipitation in Media
Concentration too high (>100

µM) or cold media.

Dilute stock into warm media

while vortexing. Do not exceed

50 µM if possible. Keep DMSO

<0.5%.[3]

No Inhibition Observed
Inhibitor oxidation or

insufficient pre-incubation.

Use fresh DTT in lysis buffer.

Ensure 2-3h pre-incubation for

cell entry. Check stock age.

Cell Toxicity
Off-target effects at high

doses.

Perform an MTT/CellTiter-Glo

assay. PTP Inhibitor V can be

toxic >100 µM.

High Background p-ERK Incomplete starvation.

Ensure 0% serum during

starvation. Wash cells

thoroughly with PBS before

starvation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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